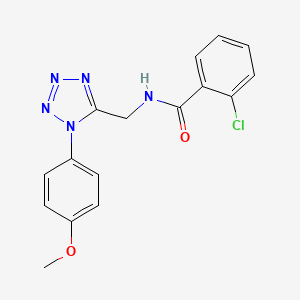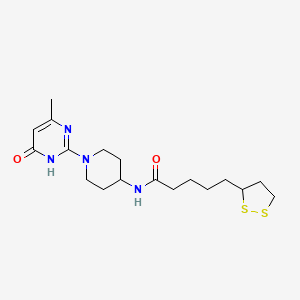
5-(1,2-dithiolan-3-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2-dithiolan-3-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pentanamide is a useful research compound. Its molecular formula is C18H28N4O2S2 and its molecular weight is 396.57. The purity is usually 95%.
BenchChem offers high-quality 5-(1,2-dithiolan-3-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,2-dithiolan-3-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential for Antimicrobial Activity
Compounds related to the specified chemical structure have been investigated for their antimicrobial properties. Novel derivatives synthesized from related chemical frameworks have shown promise as antimicrobial agents, indicating a potential area of application for the compound . This includes the development of new heterocyclic compounds with potential anti-inflammatory and analgesic activities, suggesting a broader spectrum of pharmacological applications beyond antimicrobial effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Role in Anti-Inflammatory and Analgesic Activities
Research indicates that structurally similar compounds have been explored for their anti-inflammatory and analgesic activities. This suggests that the compound in focus could potentially be applied in the development of new therapeutic agents aimed at treating conditions associated with inflammation and pain (Sondhi, Jain, Dinodia, Shukla, & Raghubir, 2007).
Applications in Electrochemical Sensors for In Vivo Monitoring
There's a notable application in the design of electrochemical sensors for in vivo monitoring of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), in the brain. Derivatives of the mentioned compound have been developed as probes for the selective quantification of H2O2, highlighting their potential utility in research related to neurological disorders like Parkinson's disease. This application underscores the compound's potential in biomedical research and diagnostics (Luo, Lin, Zuo, Zhang, Zhuo, Lu, Chen, & Gu, 2022).
Potential in PPARgamma Activation for Skin Diseases
Derivatives of alpha-lipoic acid, which share a structural resemblance to the compound , have been identified as potent activators of the peroxisome proliferator-activated receptor gamma (PPARgamma). These derivatives have shown effectiveness in inhibiting the proliferation of human keratinocytes and suppressing the production of interleukin-2 by human peripheral lymphocytes. Their application in oral and topical treatments for inflammatory skin conditions such as contact dermatitis, atopic dermatitis, and psoriasis has been suggested (Venkatraman, Chittiboyina, Meingassner, Ho, Varani, Ellis, Avery, Pershadsingh, Kurtz, & Benson, 2004).
Exploration in Antitumor Activity
The compound's structural relatives have been explored for their antitumor activity, particularly in the context of synthesizing pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor effects. This research avenue highlights the compound's relevance in the development of new chemotherapeutic agents, showcasing its potential in cancer treatment and research (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).
Propriétés
IUPAC Name |
5-(dithiolan-3-yl)-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S2/c1-13-12-17(24)21-18(19-13)22-9-6-14(7-10-22)20-16(23)5-3-2-4-15-8-11-25-26-15/h12,14-15H,2-11H2,1H3,(H,20,23)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDFVPVXWGVCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)CCCCC3CCSS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

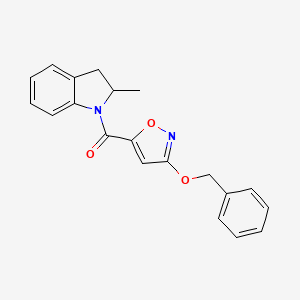
![3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2559760.png)
![N-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)but-2-ynamide](/img/structure/B2559761.png)
![N-(4-ethoxy-2-nitrophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2559762.png)
![3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2559763.png)
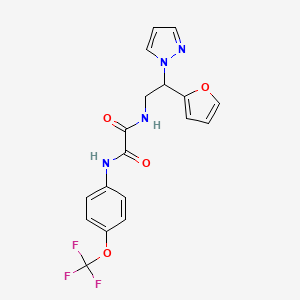

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2559767.png)

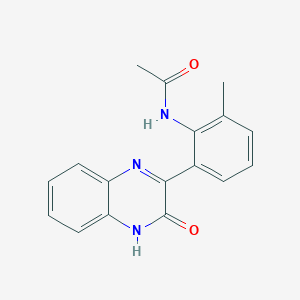
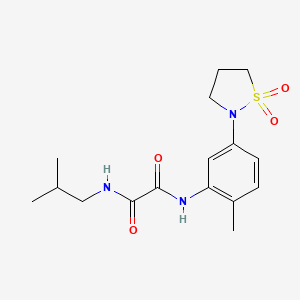

![4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2559775.png)
